2-chloro-N-cyclohexyl-N-ethylacetamide

Description

BenchChem offers high-quality 2-chloro-N-cyclohexyl-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexyl-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

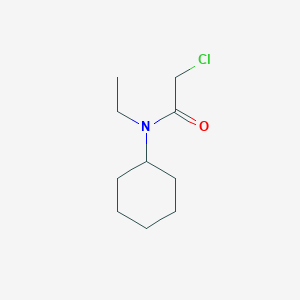

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTKXXKVSDIVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368439 | |

| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-61-5 | |

| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-cyclohexyl-N-ethylacetamide

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-chloro-N-cyclohexyl-N-ethylacetamide. This compound is a substituted chloroacetamide, a class of molecules recognized for their utility as versatile intermediates in synthetic chemistry. The presence of a reactive chlorine atom alpha to a carbonyl group makes it a potent alkylating agent, suitable for introducing the N-cyclohexyl-N-ethylacetamido moiety into various molecular scaffolds. This document is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into its practical application and characterization.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-chloro-N-cyclohexyl-N-ethylacetamide is cataloged under several identifiers, which are crucial for database searches and procurement.

| Identifier | Value | Source |

| CAS Number | 2567-61-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈ClNO | [1][3][4] |

| Molecular Weight | 203.71 g/mol | [1][2][3] |

| IUPAC Name | 2-chloro-N-cyclohexyl-N-ethylacetamide | N/A |

| Common Synonyms | 2-Chloro-N-cyclohexyl-N-ethyl-acetamide, N-Cyclohexyl-N-ethylchloroacetamide | [1][4] |

| SMILES | O=C(N(C1CCCCC1)CC)CCl | [1] |

| InChI Key | CUTKXXKVSDIVMV-UHFFFAOYSA-N | [2][5] |

Physicochemical and Computational Properties

The physical and computed properties of a compound dictate its handling, storage, and behavior in reaction and biological systems. 2-chloro-N-cyclohexyl-N-ethylacetamide is a liquid at room temperature.[2]

| Property | Value | Source |

| Physical Form | Liquid | [2] |

| Boiling Point | 118-120 °C @ 0.2 mmHg | [5] |

| Purity (Typical) | ≥90-98% | [1][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| LogP (Octanol/Water Partition Coeff.) | 2.4064 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Purification

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is a standard example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Synthetic Rationale

The primary synthetic route involves the reaction of a secondary amine, N-ethyl-cyclohexylamine, with an acyl halide, chloroacetyl chloride.[5] The causality behind the choice of reagents is clear:

-

N-ethyl-cyclohexylamine: Serves as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Chloroacetyl Chloride: Acts as the electrophilic acylating agent. The presence of the chloroacetyl group is key to the final product's utility.

-

Triethylamine: A non-nucleophilic organic base is essential. It scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Anhydrous Solvent (Benzene): The reaction is performed under anhydrous conditions because acyl chlorides readily hydrolyze in the presence of water.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Step 1: Reagent Preparation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-ethyl-cyclohexylamine (2.6 g) in dry benzene (20 ml).

Step 2: Reaction Execution

-

Cool the solution in an ice-water bath.

-

Prepare a solution of chloroacetyl chloride (2.6 g) and triethylamine (2.4 g).

-

Add the chloroacetyl chloride/triethylamine solution dropwise to the stirred amine solution while maintaining the temperature at 0-5°C. The formation of triethylamine hydrochloride is typically observed as a white precipitate.

-

After the addition is complete, continue stirring the mixture under ice-cooling for one hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional hour.

Step 3: Workup and Extraction

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution, followed by a saturated aqueous sodium chloride (NaCl) solution. This removes any remaining acidic impurities and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the resulting residue by distillation under reduced pressure to yield the final product. The boiling point is reported as 118°-120° C at 0.2 mmHg.[5]

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Reactivity and Potential Applications

Core Reactivity: Nucleophilic Substitution

The synthetic value of 2-chloro-N-cyclohexyl-N-ethylacetamide stems from the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles (Sₙ2 reaction). This makes the compound an excellent alkylating agent.

Common nucleophiles that can displace the chloride ion include:

-

Oxygen nucleophiles: Alcohols, phenols, carboxylates.

-

Nitrogen nucleophiles: Primary and secondary amines, azides, heterocycles.

-

Sulfur nucleophiles: Thiols, thiophenols.

-

Carbon nucleophiles: Enolates, cyanides.

This reactivity profile positions 2-chloro-N-cyclohexyl-N-ethylacetamide as a valuable building block for constructing more complex molecular architectures.[6]

Potential in Drug Development and Agrochemicals

While specific applications for this exact molecule are not widely documented in readily available literature, the N-substituted 2-chloroacetamide scaffold is a well-established pharmacophore and synthetic intermediate.[6] Compounds of this class are precursors to numerous herbicides (e.g., Alachlor, Metolachlor) and have been investigated for their antifungal and other biological activities.[6] For drug development professionals, this molecule serves as a versatile starting material to probe structure-activity relationships by introducing the lipophilic N-cyclohexyl-N-ethylacetamido group into a lead compound.

Mandatory Visualization: Core Reactivity Pathway

Caption: Nucleophilic substitution at the α-carbon of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals would include a triplet and quartet for the N-ethyl group, a series of broad multiplets for the cyclohexyl ring protons, and a key singlet in the 4.0-4.5 ppm range corresponding to the two protons of the α-chloro methylene group (-CO-CH₂-Cl).

-

IR (Infrared) Spectroscopy: The most prominent feature will be a strong absorption band between 1630-1680 cm⁻¹, characteristic of the C=O stretch of a tertiary amide. The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 203 and a characteristic M+2 peak at m/z 205 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method, similar to those used for related compounds like N-cyclohexylacetamide, can be developed to assess purity.[7] A typical mobile phase might consist of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[7]

Safety and Handling

2-chloro-N-cyclohexyl-N-ethylacetamide is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Category | Information | Source |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501 | [2] |

Laboratory Best Practices

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable synthetic intermediate characterized by its reactive α-chloro group. Its straightforward synthesis and predictable reactivity make it a useful tool for chemists in pharmaceutical and agrochemical research. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

-

Crysdot LLC. 2-Chloro-N-(4-(N-ethylacetamido)cyclohexyl)acetamide. [Link]

-

PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

-

PubChem. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. [Link]

-

Cheméo. Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). [Link]

-

PubChem. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044. [Link]

-

BuyersGuideChem. 2-Chloro-N-cyclohexyl-N-ethyl-acetamide | 2567-61-5. [Link]

-

SIELC Technologies. Acetamide, N-cyclohexyl-. [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-chloro-N-cyclohexyl-N-ethylacetamide | 2567-61-5 [sigmaaldrich.cn]

- 3. keyorganics.net [keyorganics.net]

- 4. Acetamide,2-chloro-N-cyclohexyl-N-ethyl- | 2567-61-5 [chemnet.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide, N-cyclohexyl- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-ethylacetamide: Synthesis, Characterization, and Application Context

This guide provides a comprehensive technical overview of 2-chloro-N-cyclohexyl-N-ethylacetamide, a molecule of significant interest for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the compound's molecular structure, physicochemical properties, detailed synthetic protocols, and analytical characterization. Furthermore, it situates the compound within the broader context of chloroacetamide chemistry, particularly its relevance as an intermediate in the synthesis of biologically active molecules.

Introduction and Strategic Importance

2-chloro-N-cyclohexyl-N-ethylacetamide belongs to the class of α-chloroacetamides, a versatile group of chemical intermediates. The strategic importance of this molecular scaffold lies in the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, rendering chloroacetamides valuable building blocks in organic synthesis.[1]

While direct applications in drug development are not extensively documented in public literature, the chloroacetamide moiety is a key structural feature in several widely used herbicides, such as alachlor and metolachlor.[2][3] The synthetic pathways for these agrochemicals often involve the chloroacetylation of a substituted aniline. Understanding the synthesis and reactivity of molecules like 2-chloro-N-cyclohexyl-N-ethylacetamide provides valuable insights for the development of new active pharmaceutical ingredients (APIs) and agrochemicals, as the underlying principles of synthesis and biological activity can be analogous.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 2567-61-5 | [2][4] |

| Molecular Formula | C₁₀H₁₈ClNO | [4] |

| Molecular Weight | 203.71 g/mol | [4] |

| Physical Form | Liquid at room temperature | [2] |

| Storage | Sealed in dry, 2-8°C | [4] |

| SMILES | O=C(N(C1CCCCC1)CC)CCl | [4] |

| InChI Key | CUTKXXKVSDIVMV-UHFFFAOYSA-N | [2] |

Molecular Structure Diagram:

Caption: Molecular structure of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Synthesis and Purification

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is a two-step process, commencing with the formation of the precursor N-ethylcyclohexylamine, followed by its chloroacetylation.

Step 1: Synthesis of N-ethylcyclohexylamine

Reaction Principle: The synthesis of N-ethylcyclohexylamine is typically achieved through the reductive amination of cyclohexanone with ethylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Workflow Diagram:

Caption: Workflow for the synthesis of N-ethylcyclohexylamine.

Detailed Protocol:

-

Reactor Setup: To a high-pressure autoclave, add a 70% aqueous solution of ethylamine, methanol as the reaction solvent, and a palladium on carbon (Pd/C) catalyst.

-

Inerting: Purge the reactor with nitrogen gas to remove air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat to approximately 50°C with vigorous stirring.

-

Addition of Cyclohexanone: Slowly add cyclohexanone to the reaction mixture via a metering pump.

-

Reaction: Increase the temperature to around 130°C and maintain the hydrogen pressure. The reaction is typically complete within a few hours.

-

Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the Pd/C catalyst.

-

Purification: The resulting filtrate containing N-ethylcyclohexylamine can be purified by distillation.

Rationale behind experimental choices: The use of a palladium on carbon catalyst is crucial for the efficient reduction of the imine intermediate. Running the reaction under high pressure and elevated temperature increases the reaction rate. Methanol is a common solvent for such reactions due to its ability to dissolve both the reactants and the intermediate.

Step 2: Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Reaction Principle: This step involves the chloroacetylation of the secondary amine, N-ethylcyclohexylamine, with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Detailed Protocol:

-

Initial Setup: Dissolve N-ethylcyclohexylamine in dry benzene in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Reagents: Add a solution of chloroacetyl chloride and triethylamine in dry benzene dropwise to the cooled amine solution with constant stirring.

-

Reaction: Continue stirring the mixture under ice-cooling for one hour, and then allow it to warm to room temperature and stir for an additional hour.

-

Quenching: Pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with an aqueous sodium bicarbonate solution and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by distillation under reduced pressure to obtain the final product.

Rationale behind experimental choices: The use of a non-protic solvent like dry benzene is important to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Triethylamine acts as an acid scavenger, preventing the protonation of the starting amine. The initial cooling of the reaction is to control the exothermic nature of the acylation. The aqueous workup and washing steps are designed to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclohexyl groups. The two protons of the chloromethyl group (Cl-CH₂-) would appear as a singlet, likely in the range of 4.0-4.5 ppm. The methylene protons of the ethyl group (-N-CH₂-CH₃) would appear as a quartet, and the methyl protons as a triplet. The protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂) would be expected around 40-50 ppm. The carbons of the ethyl and cyclohexyl groups would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration would also be present. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.71 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the cyclohexyl and ethyl chains.

Safety Information

2-chloro-N-cyclohexyl-N-ethylacetamide is classified as a hazardous substance.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable chemical intermediate with a straightforward synthetic route. Its utility is underscored by the importance of the chloroacetamide scaffold in the agrochemical industry. While its direct application in pharmaceuticals is not yet established, its reactive nature makes it a promising starting material for the synthesis of diverse molecular libraries for screening in drug discovery programs. Further research into the biological activity of derivatives of this compound could unveil novel therapeutic or agrochemical agents. The detailed synthetic and analytical guidance provided herein serves as a solid foundation for researchers to explore the potential of this versatile molecule.

References

-

Wikipedia. Metolachlor. [Link]

-

PrepChem. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

- Google Patents.

-

PubChem. 2-Chloro-N-cyclohexylacetamide. [Link]

-

PubChem. Alachlor. [Link]

-

Wikipedia. Alachlor. [Link]

Sources

- 1. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5), a valuable amide intermediate. The primary focus is on the robust and widely applicable method of N-acylation, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations. This document is intended for an audience of researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Significance

2-chloro-N-cyclohexyl-N-ethylacetamide is a tertiary amide featuring a reactive chloroacetyl group. This functional handle makes it a versatile precursor for further chemical modifications, particularly through nucleophilic substitution reactions. While specific applications are proprietary and diverse, related N-substituted chloroacetamide derivatives are extensively studied for their potential as bioactive agents, including roles as herbicides, antifungals, and disinfectants.[1] The amide linkage is a cornerstone of medicinal chemistry, present in approximately a quarter of all marketed drugs, highlighting the importance of reliable synthetic routes to novel amide-containing molecules.[2]

Product Profile:

-

IUPAC Name: 2-chloro-N-cyclohexyl-N-ethylacetamide

-

Molecular Formula: C₁₀H₁₈ClNO[3]

-

Molecular Weight: 203.71 g/mol [3]

-

Physical Form: Liquid[4]

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient pathway to synthesize 2-chloro-N-cyclohexyl-N-ethylacetamide is through the N-acylation of N-ethylcyclohexylamine with chloroacetyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The nitrogen atom of the secondary amine, N-ethylcyclohexylamine, possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[6]

The initial nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a stable leaving group. This process generates the desired amide and a molecule of hydrochloric acid (HCl). To prevent the protonation of the starting amine by the HCl byproduct, which would render it non-nucleophilic, a tertiary amine base such as triethylamine is added to the reaction mixture. The base neutralizes the HCl, forming triethylammonium chloride and driving the reaction to completion.[5]

Visualization of the Synthesis Pathway

The overall synthetic transformation is illustrated below.

Caption: Reaction scheme for the synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of N-ethyl-N-cyclohexyl-chloroacetamide.[5]

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N-Ethylcyclohexylamine | C₈H₁₇N | 127.23 | 154-156 | 0.843 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 105-106 | 1.42 |

| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |

| Dry Benzene | C₆H₆ | 78.11 | 80.1 | 0.877 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Sodium Chloride | NaCl | 58.44 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylcyclohexylamine (2.6 g) in dry benzene (20 ml).[5]

-

Addition of Reagents: Cool the solution in an ice-water bath. With continuous stirring, add a mixture of chloroacetyl chloride (2.6 g) and triethylamine (2.4 g) dropwise from the dropping funnel.[5]

-

Reaction: Maintain the ice-cooling and stir the mixture for one hour. Afterwards, remove the ice bath and continue stirring at room temperature for an additional hour.[5]

-

Work-up: Pour the reaction mixture into ice-water. Transfer the mixture to a separatory funnel and extract with diethyl ether.[5]

-

Washing: Wash the ether layer sequentially with an aqueous sodium hydrogen carbonate solution and then with a saturated aqueous sodium chloride solution (brine).[5]

-

Drying and Concentration: Dry the isolated ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by distillation.[5]

-

Purification: The resulting residue is purified by distillation under reduced pressure to yield pure 2-chloro-N-cyclohexyl-N-ethylacetamide (boiling point: 118°-120° C at 0.2 mmHg).[5]

Safety and Hazard Management

Professional laboratory safety practices are mandatory when performing this synthesis. The primary hazards are associated with the reagents used.

-

Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator (tear-producing).[7][8] Exposure through inhalation, ingestion, or skin contact can cause severe irritation and burns.[9][10] It reacts violently with water.[8] All manipulations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential.[7]

-

Benzene: Benzene is a known human carcinogen that can cause leukemia.[11][12] Long-term exposure can also lead to other blood disorders like aplastic anemia.[13] It is also highly flammable.[11][14] Due to its toxicity, substitution with a less hazardous solvent like toluene or dichloromethane should be considered if the reaction parameters can be successfully adapted. If benzene must be used, stringent controls to minimize exposure are critical.

-

Triethylamine and N-Ethylcyclohexylamine: These amines are flammable and can cause skin and eye irritation. They should be handled in a fume hood.

All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is reliably achieved through the N-acylation of N-ethylcyclohexylamine with chloroacetyl chloride in the presence of a base. This guide provides a detailed, logical, and safety-conscious framework for its preparation. The resulting compound serves as a key intermediate, with its reactive α-chloro group offering a valuable site for the development of more complex molecules in pharmaceutical and chemical research.[15]

References

-

360training. (2025, January 23). What You Need to Know About Benzene Safety. [Link]

-

New Jersey Department of Health. (1999, December). Hazard Summary: Chloroacetyl Chloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]

-

Chemscape. (n.d.). Innovations in Chemical Engineering and Benzene Hazards. [Link]

-

The Dysart Law Firm, P.C. (n.d.). What are the Health Risks Associated with Benzene Exposure?. [Link]

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

-

Wu, Y. (n.d.). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Atlantis Press. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66044, 2-chloro-N-ethylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-ethylacetamide. Retrieved from [Link]

-

DeGoey, D. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Thieno[2,3-b]pyridines. ACS Omega. [Link]

-

Singh, P., & Kaur, M. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. 2-chloro-N-cyclohexyl-N-ethylacetamide | 2567-61-5 [sigmaaldrich.cn]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. nj.gov [nj.gov]

- 8. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 10. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 11. Innovations in Chemical Engineering and Benzene Hazards | Chemscape [chemscape.com]

- 12. Benzene - Wikipedia [en.wikipedia.org]

- 13. What are the Health Risks Associated with Benzene Exposure? - The Dysart Law Firm, P.C. [dysart-law.com]

- 14. 360training.com [360training.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Mechanism of 2-chloro-N-cyclohexyl-N-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and reaction mechanisms of 2-chloro-N-cyclohexyl-N-ethylacetamide. As a sterically hindered α-chloro-N,N-disubstituted amide, this compound exhibits unique reactivity profiles governed by the interplay of electronic effects and significant steric hindrance. This document delves into the fundamental principles of its chemical behavior, offering insights into its utility as an alkylating agent and as a synthetic intermediate in various chemical processes. Detailed experimental protocols, mechanistic discussions supported by analogous systems, and predictive analyses are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile molecule.

Introduction: Understanding the Molecular Architecture

2-chloro-N-cyclohexyl-N-ethylacetamide is a distinct molecule characterized by a reactive α-chloroacetyl group attached to a tertiary amide. The nitrogen atom is substituted with both a bulky cyclohexyl group and a smaller ethyl group, creating a sterically demanding environment around the amide functionality. This structural arrangement is key to understanding its chemical behavior.

The primary site of reactivity is the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. However, the accessibility of this electrophilic center and the conformation of the entire molecule are significantly influenced by the large N-cyclohexyl and N-ethyl substituents. These groups can restrict bond rotation and influence the trajectory of incoming nucleophiles, thereby modulating the reaction rates and, in some cases, the reaction pathways.

This guide will explore the synthesis of this compound and then dissect its reactivity, with a focus on nucleophilic substitution reactions. We will examine the mechanistic details, drawing parallels from closely related systems to build a predictive understanding of its behavior.

Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

The most direct and common method for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is the acylation of N-ethylcyclohexylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided below, adapted from established procedures.[1]

Materials:

-

N-Ethylcyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous benzene (or another suitable aprotic solvent like dichloromethane or THF)

-

Ether

-

Aqueous sodium hydrogen carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve N-ethylcyclohexylamine (1.0 eq) in anhydrous benzene.

-

Cool the solution in an ice bath.

-

To the stirred solution, add triethylamine (1.1 eq) to act as an acid scavenger.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with ether.

-

Combine the organic layers and wash sequentially with a dilute aqueous sodium hydrogen carbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices

-

Aprotic Solvent: An aprotic solvent like benzene is used to prevent reaction with the highly reactive chloroacetyl chloride.

-

Ice Bath: The reaction is highly exothermic, and cooling is necessary to prevent side reactions and ensure a controlled reaction rate.

-

Triethylamine: Chloroacetyl chloride reacts with the amine to produce the desired amide and hydrochloric acid. The HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic base that neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

-

Aqueous Workup: The washing steps with sodium hydrogen carbonate and brine are to remove any remaining triethylammonium hydrochloride salt and other water-soluble impurities.

Reactivity and Mechanistic Insights

The reactivity of 2-chloro-N-cyclohexyl-N-ethylacetamide is dominated by the electrophilic nature of the α-carbon. This makes the molecule an effective alkylating agent in the presence of suitable nucleophiles.

Nucleophilic Substitution: The Sₙ2 Pathway

The primary reaction mechanism for α-chloroacetamides is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] In this concerted, single-step process, a nucleophile attacks the carbon atom bearing the chlorine, and simultaneously, the chloride ion departs as the leaving group.

Caption: The Sₙ2 reaction pathway of 2-chloro-N-cyclohexyl-N-ethylacetamide.

The rate of this reaction is second-order, depending on the concentration of both the chloroacetamide and the nucleophile.

Rate = k[R-Cl][Nu⁻]

The Role of Steric Hindrance

A critical feature of 2-chloro-N-cyclohexyl-N-ethylacetamide is the substantial steric bulk around the amide nitrogen. The cyclohexyl and ethyl groups can hinder the approach of the nucleophile to the α-carbon. While the reaction center is one atom removed from the amide nitrogen, the conformational rigidity imposed by these bulky groups can influence the energy of the Sₙ2 transition state.

Compared to a less hindered α-chloroacetamide, such as 2-chloro-N,N-dimethylacetamide, the rate of nucleophilic substitution on 2-chloro-N-cyclohexyl-N-ethylacetamide is expected to be slower with bulky nucleophiles. However, with smaller, highly reactive nucleophiles, the reaction should still proceed efficiently.

Common Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, leading to a range of functionalized products.

Table 1: Predicted Reactivity with Common Nucleophiles

| Nucleophile | Product Type | Expected Reactivity |

| Amines (R₂NH) | α-Amino acetamide | Good, especially with less hindered amines. |

| Alkoxides (RO⁻) | α-Alkoxy acetamide | Good, particularly with primary alkoxides. |

| Thiolates (RS⁻) | α-Thio acetamide | Excellent; thiolates are generally strong nucleophiles. |

| Azide (N₃⁻) | α-Azido acetamide | Good; azide is a strong, relatively unhindered nucleophile. |

| Cyanide (CN⁻) | α-Cyano acetamide | Moderate to good, depending on reaction conditions. |

| Hydroxide (OH⁻) | α-Hydroxy acetamide | Moderate; hydrolysis can occur under basic conditions. |

Hydrolysis: A Competing Pathway

Under strongly acidic or basic conditions, hydrolysis of the amide bond can compete with or follow the substitution at the α-carbon.[3]

-

Base-Catalyzed Hydrolysis: This typically proceeds via nucleophilic attack of a hydroxide ion at the α-carbon (Sₙ2) to form the α-hydroxy acetamide. Under more forcing conditions, hydrolysis of the amide bond itself can occur.[3]

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen activates it towards nucleophilic attack by water, leading to cleavage of the amide bond to form chloroacetic acid and N-ethylcyclohexylamine.

The steric hindrance from the N-cyclohexyl and N-ethyl groups is expected to slow the rate of direct amide hydrolysis compared to less substituted amides.

Mechanistic Considerations and Predictive Analysis

Due to the limited specific literature on 2-chloro-N-cyclohexyl-N-ethylacetamide, a deeper mechanistic understanding is built upon well-established principles and studies of analogous compounds.

The Sₙ2 Transition State

The Sₙ2 transition state involves a pentacoordinate carbon atom with the incoming nucleophile and the departing chloride ion in apical positions. The three other substituents (one hydrogen, the carbonyl group, and the amide nitrogen) are arranged in a trigonal planar geometry.

Caption: A simplified representation of the Sₙ2 transition state.

The bulky N-substituents can sterically interact with the incoming nucleophile and the departing leaving group in the transition state, raising its energy and thus decreasing the reaction rate.

Potential for Sₙ1 and Elimination Reactions

-

Sₙ1 Mechanism: An Sₙ1 mechanism, involving the formation of a carbocation intermediate, is highly unlikely. Primary carbocations are inherently unstable, and the adjacent electron-withdrawing carbonyl group would further destabilize such an intermediate.

-

Elimination (E2) Reactions: Elimination of HCl to form an α,β-unsaturated amide is also not a major competing pathway, as it would require deprotonation of the α-carbon. While the carbonyl group increases the acidity of the α-protons, strong, sterically hindered bases would be required to favor elimination over substitution.

Applications in Drug Development and Organic Synthesis

α-Chloroacetamides are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as precursors for a wide range of molecular scaffolds. The reactivity of 2-chloro-N-cyclohexyl-N-ethylacetamide makes it a useful building block for introducing the N-cyclohexyl-N-ethylacetamido moiety into a target molecule. This can be particularly relevant in the synthesis of bioactive compounds where the lipophilic cyclohexyl group and the flexible ethyl group can modulate pharmacological properties such as receptor binding, solubility, and metabolic stability.

For example, this compound could be used to alkylate a phenolic hydroxyl group or a primary/secondary amine on a core scaffold to build more complex drug candidates.

Conclusion

2-chloro-N-cyclohexyl-N-ethylacetamide is a sterically hindered α-chloro-N,N-disubstituted amide whose reactivity is primarily dictated by the electrophilic α-carbon. The predominant reaction mechanism is Sₙ2 nucleophilic substitution, allowing for the introduction of a variety of functional groups. The bulky N-cyclohexyl and N-ethyl substituents play a crucial role in modulating the rate of these reactions due to steric hindrance in the transition state. While specific kinetic and mechanistic data for this exact molecule are scarce, a robust understanding of its reactivity can be derived from the well-established principles of physical organic chemistry and by analogy to related α-chloroacetamides. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 452-458. [Link]

-

Ishak, E. A., Mousa, S. A. S., Bakheet, M. E. M., & Abu-Shanab, F. A. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]

-

Lippa, K. A., & Roberts, A. L. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 35(10), 2043-2051. [Link]

-

Abdel-Latif, E., Mohammed, M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3485. [Link]

Sources

Spectroscopic Characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5).[1] As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogs to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data.

Molecular Structure and Physicochemical Properties

2-chloro-N-cyclohexyl-N-ethylacetamide is a tertiary amide with a molecular formula of C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol .[1] Its structure comprises a central acetamide core, N-substituted with both a cyclohexyl and an ethyl group, and an α-chloro substitution on the acetyl moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

| Property | Value | Source |

| CAS Number | 2567-61-5 | [1] |

| Molecular Formula | C₁₀H₁₈ClNO | [1] |

| Molecular Weight | 203.71 g/mol | [1] |

| Physical Form | Predicted to be a liquid |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N", pos="0,0!"]; C_carbonyl [label="C", pos="-1,-0.5!"]; O_carbonyl [label="O", pos="-1.5,-1!"]; C_alpha [label="C", pos="-1.5,0.5!"]; Cl [label="Cl", pos="-2.5,0.5!"]; C_ethyl1 [label="C", pos="1,0.5!"]; C_ethyl2 [label="C", pos="1.5,1!"]; C_cyclohexyl1 [label="C", pos="0.5,-0.8!"]; C_cyclohexyl2 [label="C", pos="1.5,-1!"]; C_cyclohexyl3 [label="C", pos="2,-0.2!"]; C_cyclohexyl4 [label="C", pos="1.5,0.8!"]; C_cyclohexyl5 [label="C", pos="0.5,1!"]; C_cyclohexyl6 [label="C", pos="0,-0.2!"];

// Bonds N -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- Cl; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- C_cyclohexyl1; C_cyclohexyl1 -- C_cyclohexyl2; C_cyclohexyl2 -- C_cyclohexyl3; C_cyclohexyl3 -- C_cyclohexyl4; C_cyclohexyl4 -- C_cyclohexyl5; C_cyclohexyl5 -- C_cyclohexyl6; C_cyclohexyl6 -- C_cyclohexyl1;

// Implicit hydrogens (not drawn for clarity) }

Caption: Molecular structure of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-chloro-N-cyclohexyl-N-ethylacetamide, both ¹H and ¹³C NMR will provide unambiguous information about its carbon-hydrogen framework. The presence of the amide bond is expected to induce rotational restriction (rotamers), potentially leading to the broadening or duplication of signals for the N-alkyl substituents, a known phenomenon in N,N-disubstituted amides.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the ethyl group, the cyclohexyl ring, and the α-chloro methylene group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the anisotropic effect of the carbonyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~ 4.1 | Singlet | 2H | Cl-CH₂ -C=O | The α-protons to a carbonyl and a chlorine are expected to be significantly deshielded. In 2-chloro-N-cyclohexylacetamide, this signal appears at 4.02 ppm. |

| ~ 3.4 | Quartet | 2H | N-CH₂ -CH₃ | Protons on the carbon attached to the amide nitrogen are deshielded. The quartet arises from coupling to the adjacent methyl group. In 2-chloro-N,N-diethylacetamide, the N-CH₂ protons appear as a quartet. |

| ~ 3.8 | Multiplet | 1H | N-CH (cyclohexyl) | The methine proton on the cyclohexyl ring directly attached to the nitrogen will be the most deshielded of the cyclohexyl protons. |

| 1.0 - 1.9 | Multiplets | 10H | Cyclohexyl ring protons | The remaining protons of the cyclohexyl ring will appear as a complex set of overlapping multiplets in the aliphatic region. |

| ~ 1.2 | Triplet | 3H | N-CH₂-CH₃ | The terminal methyl group of the ethyl substituent will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments and information about their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |

| ~ 168 | C =O | The carbonyl carbon of an amide typically appears in this region. In 2-chloro-N-cyclohexylacetamide, the carbonyl carbon is observed. |

| ~ 50-60 | N-C H(cyclohexyl) | The carbon of the cyclohexyl ring directly attached to the nitrogen will be deshielded. |

| ~ 42 | Cl-C H₂-C=O | The α-carbon to the carbonyl and chlorine is expected in this region. |

| ~ 40 | N-C H₂-CH₃ | The methylene carbon of the ethyl group attached to the nitrogen. |

| ~ 25-35 | Cyclohexyl ring carbons | The remaining five carbons of the cyclohexyl ring will appear in the aliphatic region. |

| ~ 13 | N-CH₂-C H₃ | The methyl carbon of the ethyl group will be the most upfield signal. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-N-cyclohexyl-N-ethylacetamide will be dominated by a strong absorption band corresponding to the amide carbonyl group.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale / Comparison |

| ~ 1650 - 1680 | C=O stretch | Tertiary Amide | This is a characteristic and strong absorption for a tertiary amide. For comparison, N,N-dimethylacetamide shows a strong C=O stretch in this region.[2] |

| ~ 2850 - 2950 | C-H stretch | Aliphatic (Cyclohexyl and Ethyl) | Multiple sharp peaks are expected for the C-H bonds of the alkyl groups. |

| ~ 1450 | C-H bend | CH₂ | Methylene scissoring vibrations. |

| ~ 1250 - 1350 | C-N stretch | Amide | The C-N bond of the amide will have a characteristic stretching vibration. |

| ~ 650 - 800 | C-Cl stretch | Alkyl Halide | A moderate to weak absorption is expected for the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For 2-chloro-N-cyclohexyl-N-ethylacetamide, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum Fragmentation

The molecular ion peak ([M]⁺) is expected at m/z 203 (for the ³⁵Cl isotope) and m/z 205 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Key Predicted Fragments:

-

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amides and amines.

-

Loss of the ethyl group (-CH₂CH₃, 29 Da) leading to a fragment at m/z 174/176.

-

Loss of the cyclohexyl group (-C₆H₁₁, 83 Da) leading to a fragment at m/z 120/122.

-

-

Cleavage adjacent to the carbonyl group:

-

Loss of the chloromethyl radical (•CH₂Cl, 49 Da) leading to a fragment at m/z 154.

-

Formation of the chloroacetyl cation ([ClCH₂CO]⁺) at m/z 77/79.

-

-

McLafferty Rearrangement: While less common for tertiary amides without a γ-hydrogen on the acyl side, rearrangements involving the N-alkyl groups are possible.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Caption: Workflow for GC-MS analysis.

Synthesis Protocol

A reliable synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is crucial for obtaining a pure sample for spectroscopic analysis. The following protocol is adapted from a known procedure for a similar compound.

-

Dissolve N-ethyl-cyclohexylamine (1.0 eq) in a dry, aprotic solvent such as dichloromethane or benzene.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via vacuum distillation or column chromatography to obtain pure 2-chloro-N-cyclohexyl-N-ethylacetamide.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-chloro-N-cyclohexyl-N-ethylacetamide. By leveraging data from structurally similar compounds, we have established a reliable set of expected data points for ¹H NMR, ¹³C NMR, IR, and MS. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality data for this compound. The combination of predictive analysis and methodological guidance serves as a valuable resource for any scientist working with or synthesizing this versatile chemical intermediate.

References

-

PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-chloro-N-cyclohexylacetamide. Wiley. [Link]

-

NIST. 2-Chloro-N-ethylacetamide. National Institute of Standards and Technology. [Link]

-

NIST. 2,2,2-Trichloro-n-cyclohexyl acetamide. National Institute of Standards and Technology. [Link]

-

PubChem. 2-chloro-N-ethylacetamide. National Center for Biotechnology Information. [Link]

-

ChemWhat. 5459-93-8 N-ethylcyclohexylamine. [Link]

-

SpectraBase. 2-CHLORO-2-CYANO-N-CYCLOHEXYLACETAMIDE. Wiley. [Link]

-

PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

-

NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. N-Cyclohexylacetamide. National Center for Biotechnology Information. [Link]

-

LookChem. Cyclohexylethylamine. [Link]

Sources

biological activity of N-substituted chloroacetamides

An In-depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides

Authored by: Gemini, Senior Application Scientist

Abstract

N-substituted chloroacetamides represent a versatile class of organic compounds characterized by a reactive chloroacetyl group attached to a nitrogen atom. This structural motif imparts a wide spectrum of biological activities, making them a subject of intense research in medicinal chemistry, agrochemistry, and material science. The inherent electrophilicity of the α-carbon to the carbonyl group allows these compounds to act as alkylating agents, readily forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is central to their function as anticancer, antimicrobial, and herbicidal agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental evaluation protocols for N-substituted chloroacetamides, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Versatile Chloroacetamide Scaffold

N-substituted chloroacetamides are a class of compounds with significant importance in various scientific fields due to their broad range of biological activities.[1][2] Their core structure, which includes an acetamide linker and a reactive chloromethyl group, allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[3] The chemical reactivity of these compounds is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur.[4][5] This reactivity is the foundation for their diverse biological effects, which include anticancer, antimicrobial, and herbicidal properties.[1][3]

The versatility of the N-substituted chloroacetamide scaffold lies in the ability to modify the substituent on the nitrogen atom, which can significantly influence the compound's lipophilicity, steric profile, and electronic properties. These modifications, in turn, modulate the compound's interaction with biological targets and its overall activity.[1][6]

General Synthesis of N-Substituted Chloroacetamides

The synthesis of N-substituted chloroacetamides is typically a straightforward process involving the chloroacetylation of a primary or secondary amine.[4] A common method involves the reaction of the desired amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Alternative reagents and conditions can be employed depending on the specific amine being used.[4]

Workflow for the Synthesis of N-Substituted Chloroacetamides

Caption: General workflow for the synthesis of N-substituted chloroacetamides.

Anticancer Activity

N-aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[3][7] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[3] Furthermore, some substituted chloroacetamides have shown potential as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[8]

Mechanism of Action

The anticancer effects of N-substituted chloroacetamides are often attributed to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in key proteins.[9] This can lead to the irreversible inhibition of enzymes crucial for cancer cell survival and proliferation.

Several specific mechanisms have been proposed:

-

Inhibition of Signaling Pathways: These compounds can inhibit key kinases in pathways like PI3K/Akt/mTOR, which are central to cell growth, proliferation, and survival.[3]

-

EGFR and CDK2 Inhibition: Certain derivatives have displayed inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[4]

-

FGFR Inhibition: Novel chloroacetamide derivatives have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFR), showing potent anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[10][11]

-

Induction of Apoptosis: By inhibiting these critical pathways, N-substituted chloroacetamides can trigger programmed cell death, or apoptosis, in cancer cells.[12]

Signaling Pathway Inhibition by N-Substituted Chloroacetamides

Caption: Inhibition of key signaling pathways by N-substituted chloroacetamides.

Structure-Activity Relationship (SAR)

The anticancer activity of N-substituted chloroacetamides is highly dependent on the nature and position of the substituents on the N-aryl ring.

-

Multi-substituted N-phenyl-2,2-dichloroacetamides: Studies have shown that 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogues possess significant potency. For instance, N-(3,5-diiodophenyl)-2,2-dichloroacetamide exhibited a low micromolar IC50 value against a non-small cell lung cancer cell line.[12]

-

Thiazole Scaffolds: 2-Chloroacetamides bearing thiazole scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines. In contrast, the corresponding 2,2-dichloroacetamides showed negligible activity, highlighting the importance of the mono-chloro substitution.[13]

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzylaniline Derivatives | Compound Y19 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.021 | [7] |

| FGFR Inhibitors | UPR1376 | H1581 (FGFR1-Amplified Lung Cancer) | Potency higher than BGJ398 | [7][10] |

| Multi-substituted N-phenyl-2,2-dichloroacetamides | N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Non-small cell lung cancer) | 2.84 | [12] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N-substituted chloroacetamide test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

N-substituted chloroacetamides have demonstrated a broad spectrum of antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][15] Their biological activity is closely linked to their chemical structure, particularly the substituents on the phenyl ring, which influence properties like lipophilicity.[1][15]

Mechanism of Action

The antimicrobial action of chloroacetamides is largely attributed to their ability to alkylate essential biomolecules within microbial cells.[16] The electrophilic chloroacetyl group can react with nucleophilic groups (e.g., sulfhydryl groups of cysteine) in enzymes and other proteins, leading to their inactivation and subsequent disruption of vital cellular processes.[9] In fungi, one proposed mechanism involves binding to ergosterol in the plasma membrane, and potentially inhibiting DNA synthesis.[17][18]

Structure-Activity Relationship (SAR)

-

Lipophilicity: Higher lipophilicity often correlates with increased antimicrobial activity, as it facilitates the passage of the compound through the phospholipid bilayer of the cell membrane.[1][15]

-

Halogenated Substituents: N-(substituted-phenyl)-2-chloroacetamides bearing halogenated substituents on the phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have been identified as among the most active compounds.[1][15]

-

Substituent Position: The position of substituents on the phenyl ring can influence the compound's effectiveness against different types of microbes (e.g., Gram-positive vs. Gram-negative bacteria or fungi).[1][15]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | [17][19] |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective | [1][15] |

| N-(substituted phenyl)-2-chloroacetamides | MRSA | Effective | [1][15] |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less effective | [1][15] |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective | [1][15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Luria-Bertani for bacteria, Tryptic Soy Broth for fungi)

-

N-substituted chloroacetamide test compounds

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform twofold serial dilutions in the appropriate broth medium in a 96-well plate to achieve a range of concentrations (e.g., from 32 to 4000 µg/mL).[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Chloroacetamides are a well-established class of herbicides used for the control of various weeds.[20][21] Their efficacy is related to their chemical reactivity and molecular structure.[6]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[22] Specifically, they are known to inhibit acyl-CoA elongation.[22] This disruption of fatty acid metabolism interferes with various essential cellular processes in plants, including membrane formation and cuticle development, ultimately leading to plant death. The herbicidal activity is linked to the S- and N-alkylating reactivity of the chloroacetamide moiety.[6]

Structure-Activity Relationship (SAR)

-

Alkylating Reactivity: A reduced level of N-alkylating reactivity has been correlated with improved herbicidal efficacy.[6]

-

Molecular Structure: The phytotoxicity of these molecules is not solely dependent on chemical reactivity but is also strongly influenced by factors such as lipophilicity, uptake, mobility, and the induction of detoxifying enzymes.[6][16]

-

N-substituents: The nature of the N-substituent is critical for activity. For example, 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide, which lacks the traditionally considered essential 2,6-dialkyl substituted phenyl moiety, was found to be active against barnyardgrass.[20]

Quantitative Data on Herbicidal Activity

| Compound | Weed Species | Activity | Reference |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | A. arvensis and L. temulentum | Herbicidal activity observed | [23] |

| 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide | Barnyardgrass | Active | [20] |

Experimental Protocol: Weed Growth Inhibition Assay

Materials:

-

Seeds of target weed species (e.g., A. arvensis, L. temulentum)

-

Pots with a suitable soil mixture

-

N-substituted chloroacetamide test compounds

-

A standard herbicide for comparison (e.g., acetochlor)

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Sowing: Sow the weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).

-

Treatment Application: Prepare solutions of the test compounds and the standard herbicide at various concentrations. Apply the solutions to the plants, for example, by spraying.

-

Incubation: Place the treated pots in a growth chamber or greenhouse with controlled light, temperature, and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.

-

Data Analysis: The herbicidal activity can be quantified by determining the EC50 value (the concentration that causes a 50% reduction in plant growth or biomass).[23]

Conclusion and Future Perspectives

N-substituted chloroacetamides are a remarkably versatile class of compounds with a wide array of biological activities. Their utility as anticancer, antimicrobial, and herbicidal agents stems from the reactivity of the chloroacetamide moiety, which allows for covalent modification of biological targets. The extensive possibilities for synthetic modification of the N-substituent provide a powerful tool for optimizing activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of more potent and selective agents with improved safety profiles, the elucidation of novel mechanisms of action, and the exploration of new therapeutic and agricultural applications. The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, remains a key challenge and a promising avenue for future investigation.

References

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available from: [Link]

-

Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC. Available from: [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. Available from: [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available from: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available from: [Link]

-

Synthesis and Herbicidal Activity of N(1-Arylethenyl)-2-chloroacetamides - Taylor & Francis. Available from: [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available from: [Link]

-

Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed. Available from: [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. Available from: [Link]

-

Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate. Available from: [Link]

-

Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides - Oxford Academic. Available from: [Link]

-

The Role of Chloroacetamide Derivatives in Modern Chemistry. Available from: [Link]

-

Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed. Available from: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. Available from: [Link]

-

a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide - SciELO. Available from: [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. Available from: [Link]

-

Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. Available from: [Link]

-

Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC - NIH. Available from: [Link]

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. Available from: [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. Available from: [Link]

-

Synthesis of substituted chloroacetamides (5a‐m) - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. Available from: [Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. Available from: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide - University of East Anglia. Available from: [Link]

-

Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl 2 (PPh 3 ) 3 - MDPI. Available from: [Link]

-

(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide - ResearchGate. Available from: [Link]

-

Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - Frontiers. Available from: [Link]

-

New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC - PubMed Central. Available from: [Link]

-